molecular formula C12H17N3O2S B5711897 N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide

N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide

Cat. No. B5711897
M. Wt: 267.35 g/mol
InChI Key: KOQWVGWQJLASBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide, also known as CHPTA, is a chemical compound that has been the subject of much scientific research in recent years. This compound has been found to have a range of potential applications in the fields of medicine and biochemistry, due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. This inhibition can lead to a reduction in cell proliferation and inflammation, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has been found to have a range of biochemical and physiological effects in animal models, including the reduction of oxidative stress and the modulation of gene expression. These effects may be related to the compound's mechanism of action and could have implications for its use in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide, including:
1. Further studies on the compound's mechanism of action to better understand how it works in the body.
2. Investigation of the potential use of N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide in the treatment of specific diseases, such as cancer and neurodegenerative disorders.
3. Development of new synthesis methods to increase the yield and purity of the compound.
4. Exploration of the potential use of N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide in combination with other drugs or therapies to enhance its therapeutic effects.
In conclusion, N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide is a promising compound that has been the subject of much scientific research in recent years. Its unique properties and mechanism of action make it a potential candidate for the treatment of various diseases and conditions, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide involves several steps, including the reaction of cyclohexanone with thiourea to form a cyclic imidate intermediate, which is then treated with 4-chloro-2-hydroxypyrimidine to yield the final product. This method has been optimized over time to increase the yield and purity of the compound.

Scientific Research Applications

N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has been studied extensively for its potential use in the treatment of various diseases and conditions, including cancer, inflammation, and neurodegenerative disorders. Research has shown that N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide can inhibit the growth of cancer cells and reduce inflammation in animal models, making it a promising candidate for further study.

properties

IUPAC Name

N-cyclohexyl-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c16-10-6-7-13-12(15-10)18-8-11(17)14-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,14,17)(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQWVGWQJLASBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide

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